3-[(Trichloromethyl)sulfanyl]benzoic acid
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Overview
Description
3-(trichloromethylsulfanyl)benzoic acid is an organic compound with the molecular formula C8H5Cl3O2S and a molecular weight of 271.55 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a trichloromethylsulfanyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3-mercaptobenzoic acid with trichloromethyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of 3-(trichloromethylsulfanyl)benzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-(trichloromethylsulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the trichloromethyl group.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 3-(methylsulfanyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-(trichloromethylsulfanyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(trichloromethylsulfanyl)benzoic acid involves its interaction with specific molecular targets. The trichloromethylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(methylsulfanyl)benzoic acid
- 3-(trifluoromethylsulfanyl)benzoic acid
- 3-(chlorosulfonyl)benzoic acid
Uniqueness
3-(trichloromethylsulfanyl)benzoic acid is unique due to the presence of the trichloromethylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trichloromethyl group enhances the compound’s lipophilicity and potential for metabolic activation, making it a valuable compound for various applications .
Properties
CAS No. |
6629-30-7 |
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Molecular Formula |
C8H5Cl3O2S |
Molecular Weight |
271.5 g/mol |
IUPAC Name |
3-(trichloromethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C8H5Cl3O2S/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13) |
InChI Key |
KWMKKXCNDWOLQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SC(Cl)(Cl)Cl)C(=O)O |
Origin of Product |
United States |
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